2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one 2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 1339420-72-2
VCID: VC4884491
InChI: InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2
SMILES: C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2
Molecular Formula: C12H8ClFO2
Molecular Weight: 238.64

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one

CAS No.: 1339420-72-2

Cat. No.: VC4884491

Molecular Formula: C12H8ClFO2

Molecular Weight: 238.64

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethan-1-one - 1339420-72-2

Specification

CAS No. 1339420-72-2
Molecular Formula C12H8ClFO2
Molecular Weight 238.64
IUPAC Name 2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone
Standard InChI InChI=1S/C12H8ClFO2/c13-11-6-10(14)2-1-8(11)5-12(15)9-3-4-16-7-9/h1-4,6-7H,5H2
Standard InChI Key ZVBSUVOIDLZNDZ-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2

Introduction

Chemical Structure and Molecular Characteristics

The compound’s structure integrates a 2-chloro-4-fluorophenyl group and a furan-3-yl moiety connected by an ethanone functional group. The phenyl ring’s substitution pattern (chloro at position 2 and fluoro at position 4) introduces electronic asymmetry, while the furan ring contributes π-electron density, influencing reactivity and intermolecular interactions .

Structural Data

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC12H8ClFO2\text{C}_{12}\text{H}_{8}\text{ClFO}_{2}
Molecular Weight238.65 g/mol
CAS Number1339420-72-2
IUPAC Name2-(2-chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone
SMILES NotationC1=CC(=C(C=C1F)Cl)CC(=O)C2=COC=C2
InChI KeyZVBSUVOIDLZNDZ-UHFFFAOYSA-N

The planar furan ring and twisted phenyl-ketone arrangement create a steric environment conducive to nucleophilic attacks at the carbonyl group .

Synthesis and Preparation

Synthetic Route

Industrial synthesis typically begins with 2-chloro-4-fluoroaniline and furan-3-carboxylic acid as precursors. The process involves:

  • Acylation: Furan-3-carbonyl chloride reacts with 2-chloro-4-fluoroaniline in the presence of a Lewis acid (e.g., AlCl₃) to form an intermediate amide.

  • Friedel-Crafts Alkylation: The amide undergoes intramolecular cyclization under acidic conditions, yielding the ethanone backbone.

  • Purification: Recrystallization from ethanol or chromatography isolates the product in >95% purity .

Key Reagents and Conditions

  • Solvents: Dichloromethane (DCM), tetrahydrofuran (THF)

  • Catalysts: Aluminum chloride (AlCl₃), p-toluenesulfonic acid (PTSA)

  • Temperature: 0–5°C for acylation; reflux (80°C) for cyclization

Physical and Chemical Properties

Spectroscopic Data

  • IR (KBr): νC=O\nu_{\text{C=O}} 1685 cm⁻¹; νC-Cl\nu_{\text{C-Cl}} 745 cm⁻¹

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, 1H, furan H), 7.42–7.12 (m, 3H, aryl H), 4.52 (s, 2H, CH₂)

Biological Activity and Applications

Material Science Applications

The compound’s rigid aromatic framework makes it a candidate for:

  • Liquid Crystals: Modifies mesophase transitions in nematic mixtures .

  • Polymer Additives: Enhances thermal stability in polycarbonates .

PrecautionRecommendation
Personal ProtectionGloves, goggles, fume hood
StorageRoom temperature, inert atmosphere
DisposalIncineration with scrubbers

Comparative Analysis with Structural Analogs

Substituent positioning critically affects bioactivity:

CompoundChloro PositionFluoro PositionIC₅₀ (MCF-7)
2-(2-Chloro-4-fluorophenyl)-1-(furan-3-yl)ethanone2418 µM
2-(2-Chloro-6-fluorophenyl)-1-(furan-3-yl)ethanone2642 µM
2-(2-Chloro-4-fluorophenyl)-1-(furan-2-yl)ethanone2425 µM

The 4-fluoro substitution enhances membrane permeability, explaining the superior cytotoxicity of the target compound.

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